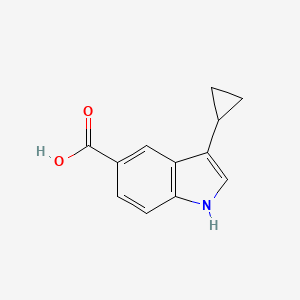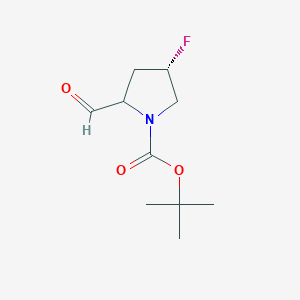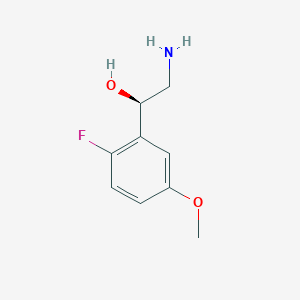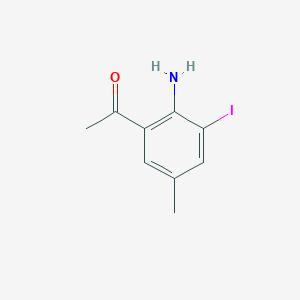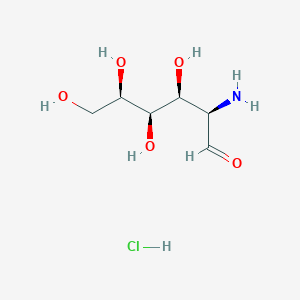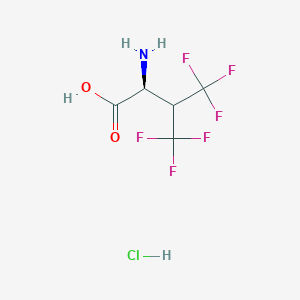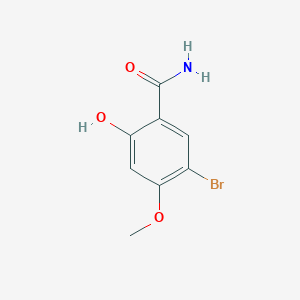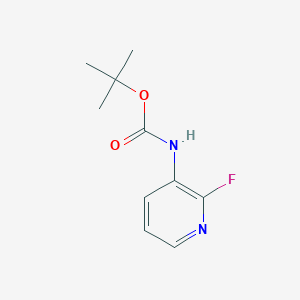![molecular formula C11H15N3O7 B12842615 1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide](/img/structure/B12842615.png)
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Carbamoylmethyluridine is a modified nucleoside found in transfer RNA (tRNA). It is a member of the class of uridines where the hydrogen at position 5 of the pyrimidine ring is substituted by a 2-amino-2-oxoethyl group . This modification plays a crucial role in the accurate and efficient translation of the genetic code into proteins .
Vorbereitungsmethoden
The synthesis of 5-Carbamoylmethyluridine can be achieved through various routes. One common method involves the modification of uridine at the wobble position of tRNA. In eukaryotes, this modification is facilitated by specific enzymes such as Trm9 and ALKBH8 . Industrial production methods typically involve the use of 5-hydroxyuridine and (triphenylphosphoranylidene)acetamide as starting materials .
Analyse Chemischer Reaktionen
5-Carbamoylmethyluridine undergoes several types of chemical reactions, including substitution and methylation. Common reagents used in these reactions include methylating agents and various enzymes. For instance, the Trm9 and Trm112 proteins are required for the methyl esterification of modified uridine nucleosides . The major products formed from these reactions include 5-methoxycarbonylmethyluridine and 5-methoxycarbonylmethyl-2-thiouridine .
Wissenschaftliche Forschungsanwendungen
5-Carbamoylmethyluridine has several scientific research applications. In chemistry, it is used to study the modification of nucleosides and their impact on genetic translation. In biology, it is crucial for understanding the role of tRNA modifications in protein synthesis Additionally, it is used in industrial processes involving the synthesis of modified nucleosides .
Wirkmechanismus
The mechanism of action of 5-Carbamoylmethyluridine involves its incorporation into tRNA, where it plays a role in the accurate decoding of mRNA during protein synthesis. The modification at the wobble position of tRNA enhances the stability and efficiency of codon-anticodon interactions . The molecular targets involved include the enzymes Trm9 and ALKBH8, which facilitate the modification process .
Vergleich Mit ähnlichen Verbindungen
5-Carbamoylmethyluridine can be compared with other similar compounds such as 5-methoxycarbonylmethyluridine, 5-carbamoylmethyl-2’-O-methyluridine, and 5-methoxycarbonylmethyl-2-thiouridine . These compounds share similar structures but differ in their specific modifications and functional roles. For instance, 5-methoxycarbonylmethyluridine has a methoxycarbonyl group instead of a carbamoylmethyl group, which affects its chemical properties and biological functions .
Eigenschaften
Molekularformel |
C11H15N3O7 |
|---|---|
Molekulargewicht |
301.25 g/mol |
IUPAC-Name |
1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(methoxymethyl)oxolan-2-yl]-2,4-dioxopyrimidine-5-carboxamide |
InChI |
InChI=1S/C11H15N3O7/c1-20-3-5-6(15)7(16)10(21-5)14-2-4(8(12)17)9(18)13-11(14)19/h2,5-7,10,15-16H,3H2,1H3,(H2,12,17)(H,13,18,19)/t5-,6-,7-,10-/m1/s1 |
InChI-Schlüssel |
KSEIVIRALMLQNU-DAGMQNCNSA-N |
Isomerische SMILES |
COC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)C(=O)N)O)O |
Kanonische SMILES |
COCC1C(C(C(O1)N2C=C(C(=O)NC2=O)C(=O)N)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


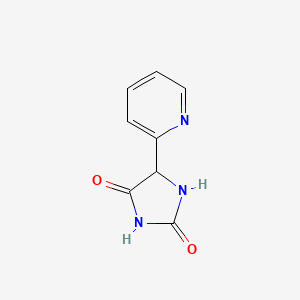
![5-[3-(1,3-Dioxolan-2-yl)phenyl]-1H-indole](/img/structure/B12842534.png)

